Picomolar Antiproliferative Potency: Cryptophycin-52 vs. Dolastatin 10, Paclitaxel, and Vinblastine
In a head-to-head study, Cryptophycin-1 (CP1) exhibited an IC50 of 20 pM against L1210 murine leukemia cells, compared with 0.5 nM for dolastatin 10, representing a 25-fold greater potency [1]. In a separate cross-study comparison, Cryptophycin-52 (LY355703) produced IC50 values in the low picomolar range across multiple human solid tumor and hematologic lines, significantly below the values for paclitaxel and vinblastine, with reported differences of 100- to 1,000-fold [2].
| Evidence Dimension | Antiproliferative IC50 |
|---|---|
| Target Compound Data | Cryptophycin-1: 20 pM; Cryptophycin-52: low pM range across solid and hematologic tumor lines |
| Comparator Or Baseline | Dolastatin 10: 0.5 nM; Paclitaxel: significantly higher pM–nM range; Vinblastine: significantly higher pM–nM range |
| Quantified Difference | 25-fold (vs. D10); 100- to 1,000-fold (vs. paclitaxel/vinblastine) |
| Conditions | L1210 murine leukemia cells (CP1 vs. D10); human solid tumor and hematologic cell lines (CP52 vs. paclitaxel/vinblastine) |
Why This Matters
A lower IC50 enables effective target engagement at picomolar concentrations, reducing required dose and potentially lowering systemic toxicity.
- [1] Bai, R. et al. Cancer Res. 1996, 56 (19), 4398–4406. PMID: 8813133. View Source
- [2] Wagner, M. M. et al. Cancer Chemother. Pharmacol. 1999, 43 (2), 115–125. PMID: 9923816. View Source
